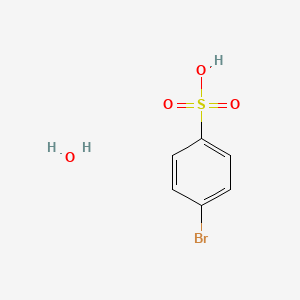

4-Bromobenzenesulfonic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromobenzenesulfonic acid hydrate is a chemical compound with the molecular formula C6H7BrO4S . It is also known by other names such as 4-Bromobenzenesulfonic acid monohydrate and 4-bromobenzenesulfonic acid;hydrate .

Molecular Structure Analysis

The molecular weight of this compound is 255.09 g/mol . The InChI representation of the molecule isInChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4H, (H,8,9,10);1H2 . The canonical SMILES string is C1=CC (=CC=C1S (=O) (=O)O)Br.O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.09 g/mol . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound is 253.92484 g/mol . The topological polar surface area is 63.8 Ų . The compound has a complexity of 211 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

4-Bromobenzenesulfonic acid hydrate has applications in palladium-catalyzed reactions. A study demonstrated its use in palladium-catalyzed direct arylation of bromobenzenesulfonic acid derivatives with heteroaromatics. The nature and position of SO2R substituents on bromobenzenes impact reaction rates and yields (Bheeter et al., 2013).

Quantum Chemical Modeling

Quantum chemical modeling studies have involved this compound. One study utilized density functional theory to calculate hydrate clusters of related compounds, providing insights into structure formation and proton transfer mechanisms (Zyubina et al., 2012).

Organic Synthesis

This compound is also significant in organic synthesis. Research has shown its involvement in ring halogenations of polyalkylbenzenes, offering a pathway to synthesize various halogenated compounds (Bovonsombat & Mcnelis, 1993).

Fluorescent Probing

A novel application in fluorescent probing was identified, where a derivative of this compound was used in developing a sensitive detector for hydrazine in biological systems (Chen et al., 2017).

Coordination Polymers

The compound has been utilized in the synthesis of rare organosilver(I) coordination polymers. These polymers have potential applications in materials science and catalysis (Deng et al., 2011).

Photoreduction Studies

This compound plays a role in photoreduction studies. One research highlighted its use in HCl-catalyzed photoreduction of bromonitrobenzene, contributing to the understanding of nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).

Hydration of Alkynes

The compound is involved in the hydration of alkynes, as demonstrated by a study that employed p-toluenesulfonic acid and acetic acid for efficient hydration, revealing insights into reaction mechanisms (Liu, Wei, & Cai, 2016).

Safety and Hazards

4-Bromobenzenesulfonic acid hydrate is classified as Skin Corr. 1B under the GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Análisis Bioquímico

Biochemical Properties

It is known that benzenesulfonic acid derivatives can participate in various biochemical reactions

Molecular Mechanism

It is known that benzenesulfonic acid derivatives can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation

Propiedades

IUPAC Name |

4-bromobenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHULXEZFSDUIRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Br.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79326-93-5 |

Source

|

| Record name | 4-Bromobenzenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)